N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine 4'-O-methylnorbelladine is a phenethylamine alkaloid that is norbelladine in which the phenolic hydrogen at position 4' has been replaced by a methyl group. It has a role as a plant metabolite. It is a polyphenol, a secondary amino compound, a phenethylamine alkaloid and a member of guaiacols. It derives from a norbelladine. It is a conjugate base of a 4'-O-methylnorbelladine(1+).
Brand Name: Vulcanchem
CAS No.: 4579-60-6
VCID: VC0021032
InChI: InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3
SMILES: COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine

CAS No.: 4579-60-6

Reference Standards

VCID: VC0021032

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine - 4579-60-6

CAS No. 4579-60-6
Product Name N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name 5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol
Standard InChI InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3
Standard InChIKey SDLILULALIDNSO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
Canonical SMILES COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
Description 4'-O-methylnorbelladine is a phenethylamine alkaloid that is norbelladine in which the phenolic hydrogen at position 4' has been replaced by a methyl group. It has a role as a plant metabolite. It is a polyphenol, a secondary amino compound, a phenethylamine alkaloid and a member of guaiacols. It derives from a norbelladine. It is a conjugate base of a 4'-O-methylnorbelladine(1+).
Synonyms N-(4-hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine;
PubChem Compound 253994
Last Modified Nov 11 2021
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